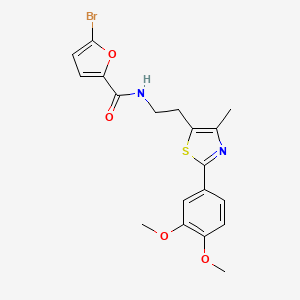

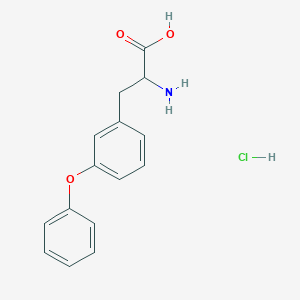

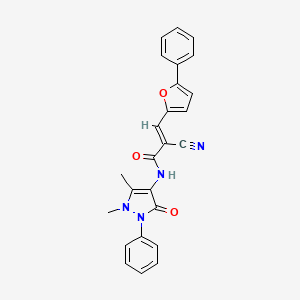

![molecular formula C26H25N3O B2890940 1-benzyl-4-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one CAS No. 847396-49-0](/img/structure/B2890940.png)

1-benzyl-4-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a complex organic molecule with a benzimidazole core . It has a molecular formula of C26H25N3O and a molecular weight of 395.506. The benzimidazole core is a heterocyclic aromatic organic compound, which is a type of nitrogen-containing ring .

Molecular Structure Analysis

The molecular structure of this compound includes a benzimidazole core, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a pyrrolidin-2-one group, which is a five-membered lactam (a cyclic amide). The exact structure would need to be confirmed through techniques such as NMR spectroscopy.Chemical Reactions Analysis

Reactions involving this compound likely involve the benzimidazole core and the benzylic position . These reactions can include free radical bromination, nucleophilic substitution, and oxidation . The exact chemical reactions that this compound undergoes would depend on the specific conditions and reagents used.Scientific Research Applications

Catalytic Applications

- Benzimidazolium Salts and Palladium Complexes : Akkoç et al. (2016) discussed novel benzimidazolium salts and their palladium complexes, demonstrating their use as catalysts in Suzuki–Miyaura cross-coupling and arylation reactions. These compounds showed efficient routes for the formation of asymmetric biaryl compounds, even with very low loading (Akkoç, Gök, Ilhan, & Kayser, 2016).

Chemical Synthesis and Reactivity

- Synthesis and Structure of Benzimidazole Derivatives : Sparke et al. (2010) reported on the synthesis of 1-(4-nitrobenzyl)-2-chloromethyl benzimidazole, revealing insights into its nucleophilic substitution with pyridine. Key steps included the reaction of 1,2-phenylenediamine and cyclization steps to avoid by-products (Sparke, Fisher, Mewis, & Archibald, 2010).

- Novel Multidentate N-heterocyclic Biscarbene and its Silver Complex : Caballero et al. (2001) described a new polydentate N-heterocyclic biscarbene and its reaction with silver(I) triflate to yield a silver(I) complex, showcasing the potential for creating multifunctional molecular structures (Caballero et al., 2001).

Medicinal Chemistry and Drug Design

- Antibacterial and Antioxidant Activities : Bhoi et al. (2016) emphasized the synthesis of benzothiazole derivatives with potential antibacterial and antioxidant activities. These derivatives were evaluated for their biological activities, highlighting their potential in medicinal chemistry (Bhoi, Borad, Pithawala, & Patel, 2016).

- Synthesis of Trisubstituted Imidazoles : Zaman et al. (2005) focused on synthesizing 1-benzyl-4-methylimidazoles, potentially useful in developing amino acid mimetics with a C-terminal imidazole. This research points towards applications in drug design and synthesis of biologically active compounds (Zaman, Kitamura, & Abell, 2005).

Materials Science

- Synthesis of Polyimides : Ghaemy and Alizadeh (2009) explored the synthesis of novel polyimides from an unsymmetrical diamine containing a triaryl imidazole pendent group. These polyimides showed excellent solubility and thermal stability, suggesting their application in materials science (Ghaemy & Alizadeh, 2009).

Future Directions

Benzimidazole derivatives have become an important synthon in the development of new drugs due to their broad range of chemical and biological properties . Future research could focus on exploring the potential therapeutic applications of this compound and related derivatives. Further studies could also investigate the synthesis and chemical reactions of this compound to expand its potential uses.

Properties

IUPAC Name |

1-benzyl-4-[1-[(2-methylphenyl)methyl]benzimidazol-2-yl]pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25N3O/c1-19-9-5-6-12-21(19)18-29-24-14-8-7-13-23(24)27-26(29)22-15-25(30)28(17-22)16-20-10-3-2-4-11-20/h2-14,22H,15-18H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRDLUHSNCRJDKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)CC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

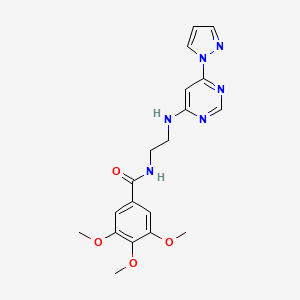

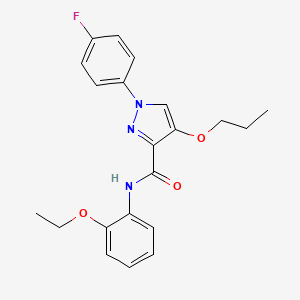

![2-((1-ethyl-6-(furan-2-ylmethyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2890865.png)

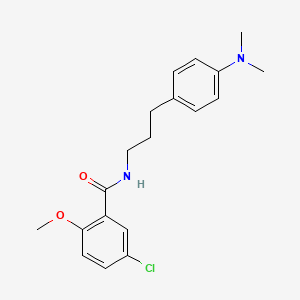

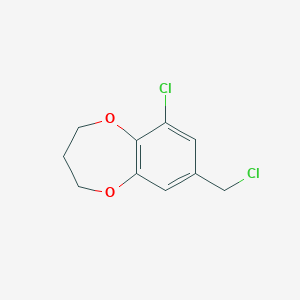

![1-(3-chloro-4-methylphenyl)-N-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2890869.png)

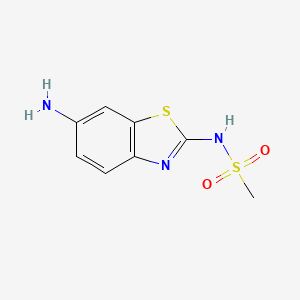

![(Z)-2-((2-(benzo[d]thiazol-2-yl)hydrazono)methyl)-4-nitrophenol](/img/structure/B2890872.png)

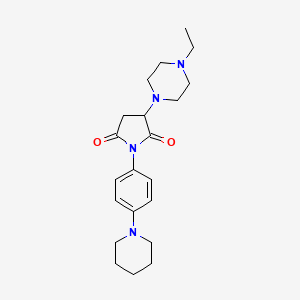

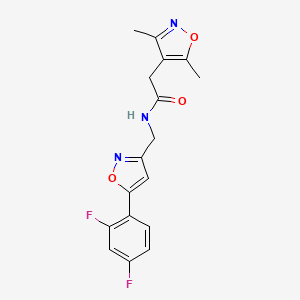

![5-((4-Benzylpiperidin-1-yl)(thiophen-2-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2890873.png)